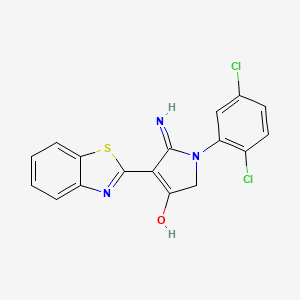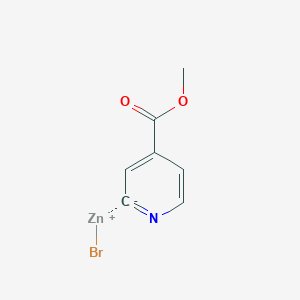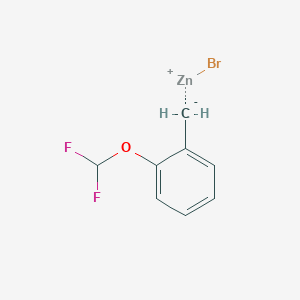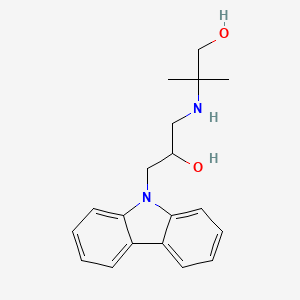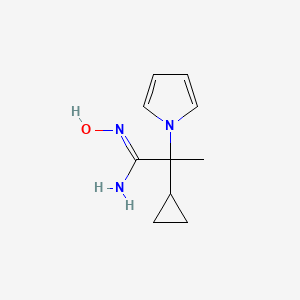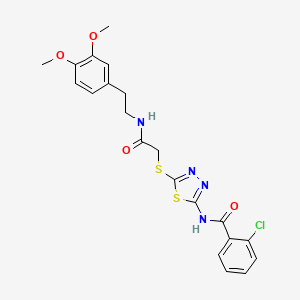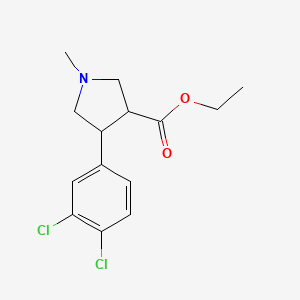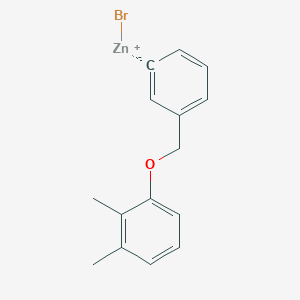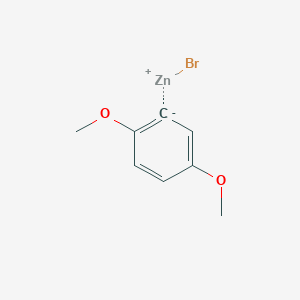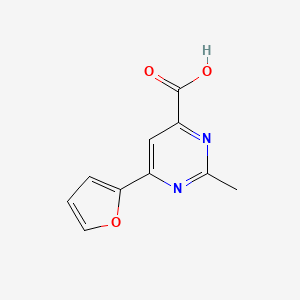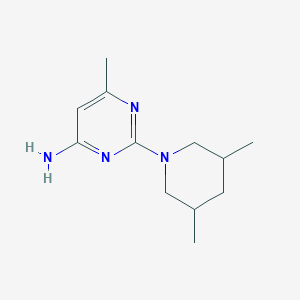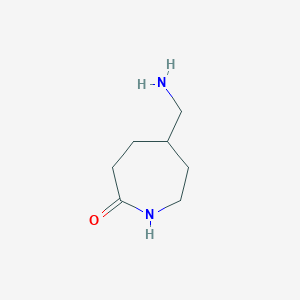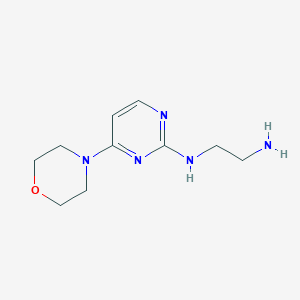
N1-(4-morpholinopyrimidin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-morpholinopyrimidin-2-yl)ethane-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyrimidine ring, which is further connected to an ethane-1,2-diamine moiety. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-morpholinopyrimidin-2-yl)ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 4-chloropyrimidine with morpholine to form 4-morpholinopyrimidine. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-morpholinopyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(4-morpholinopyrimidin-2-yl)ethane-1,2-diamine exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The morpholine and pyrimidine rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-4-yl)ethane-1,2-diamine: Another compound with a similar ethane-1,2-diamine moiety but with a quinoline ring instead of a morpholine-pyrimidine structure.
N1-(pyridin-2-ylmethyl)ethane-1,2-diamine: Features a pyridine ring, offering different chemical properties and reactivity.
Uniqueness
N1-(4-morpholinopyrimidin-2-yl)ethane-1,2-diamine is unique due to the combination of the morpholine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
N'-(4-morpholin-4-ylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N5O/c11-2-4-13-10-12-3-1-9(14-10)15-5-7-16-8-6-15/h1,3H,2,4-8,11H2,(H,12,13,14) |
InChI Key |
HFUUAQIAZSXHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


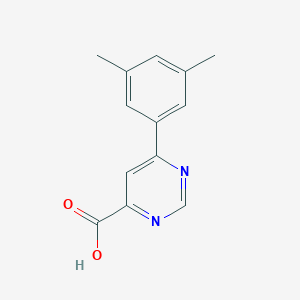
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
